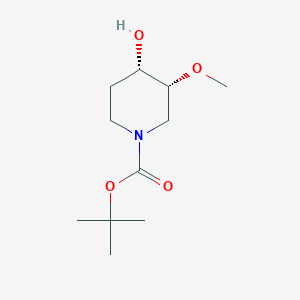

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Beschreibung

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl (-OH) group at the C4 position, and a methoxy (-OCH₃) group at the C3 position. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and methoxy substituents influence electronic and steric properties, impacting reactivity and biological interactions.

Eigenschaften

Molekularformel |

C11H21NO4 |

|---|---|

Molekulargewicht |

231.29 g/mol |

IUPAC-Name |

tert-butyl (3R,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI-Schlüssel |

LWTOBYXJTDIFEF-DTWKUNHWSA-N |

Isomerische SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)O |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

General Synthetic Strategy

The synthesis of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate typically involves a multi-step process, including:

- Construction of the piperidine ring with the desired stereochemistry.

- Introduction of the methoxy and hydroxy substituents at the 3- and 4-positions, respectively.

- Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

The key challenge is controlling the stereochemistry at both the 3- and 4-positions to obtain the (3R,4S) isomer with high enantiomeric excess.

Stepwise Preparation Details

Cyclization and Ring Formation

- The piperidine ring is commonly formed through cyclization reactions starting from suitable amino acid derivatives or open-chain precursors.

- For example, optically active intermediates such as 3-methyl-4-oxopiperidine derivatives can be synthesized and subsequently reduced or functionalized to introduce hydroxy and methoxy groups.

- Enzymatic or chemical resolution methods are often employed to obtain the desired stereochemistry at this stage.

Stereoselective Functionalization

- The hydroxy group at C-4 is introduced via stereoselective reduction or hydroxylation of a ketone precursor.

- The methoxy group at C-3 is typically introduced by methylation of the corresponding hydroxy group or via nucleophilic substitution reactions.

- These steps require careful control of reaction conditions to maintain stereochemical integrity.

Nitrogen Protection with tert-Butyl Carbamate

- The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- This step stabilizes the molecule and facilitates further synthetic manipulations.

Industrial-Scale Synthesis Considerations

- Large-scale synthesis often employs batch reactors with optimized reaction times and temperatures to maximize yield and purity.

- Purification methods such as crystallization and chromatographic techniques (e.g., silica gel chromatography) are used to isolate the pure compound.

- Recycling of unreacted or undesired enantiomers via racemization and resolution steps can improve overall efficiency and reduce waste.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Optical Resolution | Starting racemate + chiral resolving agent | Separation of enantiomers to isolate (3R,4S) isomer |

| 2 | Base-catalyzed cyclization | Base (e.g., potassium tert-butoxide), solvent (toluene), ice-cooling | Formation of piperidine ring with stereocontrol |

| 3 | Hydroxylation/Reduction | Reducing agent or oxidant (e.g., osmium tetroxide for hydroxylation) | Introduction of 4-hydroxy group |

| 4 | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Introduction of 3-methoxy substituent |

| 5 | Boc Protection | Di-tert-butyl dicarbonate, triethylamine, dichloromethane, room temperature | Protection of nitrogen as tert-butyl carbamate |

| 6 | Purification | Crystallization or chromatography | Isolation of pure compound |

In-depth Research Findings and Analysis

Optical Resolution and Stereochemical Control

- Patent literature reveals methods to prepare optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate intermediates by resolving racemic mixtures using commercially available reagents and solvents, achieving high yields and purity.

- Racemization of the undesired enantiomer followed by recycling enhances yield and cost-efficiency.

- Reaction temperatures for resolution and racemization steps are typically controlled between 20 to 40 °C to optimize selectivity and minimize side reactions.

Reaction Mechanisms and Base Selection

- Bases such as sodium hydroxide, potassium hydroxide, and ammonium hydroxide are used in the cyclization and racemization steps, with solvent choices including water, dichloromethane, toluene, and ethyl acetate.

- The stereoselective cyclization likely proceeds via intramolecular nucleophilic attack facilitated by the base, forming the piperidine ring with defined stereochemistry.

Purification and Characterization

- Purification is typically achieved by crystallization or silica gel chromatography.

- Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure and stereochemistry.

- Chiral high-performance liquid chromatography (HPLC) is used to assess enantiomeric excess and purity.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound. For example, the hydroxylation of sterically congested primary C-H bonds in the tert-butyl group can be achieved using a highly electrophilic manganese catalyst . This reaction typically uses hydrogen peroxide as the oxidizing agent and nonafluoro-tert-butyl alcohol as the solvent, resulting in the formation of primary alcohols as the major products.

Wissenschaftliche Forschungsanwendungen

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, piperidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The compound’s unique structure makes it a valuable tool for studying the effects of steric hindrance and electronic effects on chemical reactivity and biological activity.

Wirkmechanismus

The mechanism of action of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxy and methoxy groups can influence the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues, their substituents, molecular data, and applications based on evidence:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity

- Hydroxyl vs.

- Methoxy vs. Fluorine : The methoxy group in the target compound provides steric bulk and moderate electron-withdrawing effects, whereas fluorine () offers stronger electronegativity, improving metabolic stability and membrane permeability .

- Aryl vs. Alkyl Substituents : Aryl-substituted derivatives () exhibit enhanced π-π stacking interactions, making them suitable for enzyme active sites in kinase inhibitors .

Biologische Aktivität

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate, with the CAS number 2380932-06-7, is a chiral compound belonging to the piperidine family. Its molecular formula is CHNO, and it has a molecular weight of 231.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a methoxy group. These functional groups are significant as they can influence the compound's solubility, reactivity, and interaction with biological targets.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 231.29 g/mol |

| CAS Number | 2380932-06-7 |

| PubChem CID | 96430616 |

While specific data on the mechanism of action for tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of hydroxyl and methoxy groups typically enhances solubility and bioavailability, which may contribute to interactions with various biological targets such as enzymes and receptors.

Pharmacological Potential

Research indicates that piperidine derivatives can exhibit activity in several biological pathways:

- Neurological Activity : Compounds structurally related to this piperidine derivative have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders.

- Analgesic Properties : Similar piperidine compounds are often explored for their analgesic effects, indicating that this compound may also possess pain-relieving properties.

Empirical studies are needed to confirm these effects specifically for tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate.

Study on Piperidine Derivatives

A study focused on various piperidine derivatives highlighted the importance of functional group positioning in determining biological activity. The findings suggested that modifications like hydroxyl or methoxy groups can significantly enhance the binding affinity to specific receptors involved in pain and mood regulation. The study emphasized the need for further exploration of compounds like tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate to establish their pharmacological profiles .

Comparative Analysis with Similar Compounds

In a comparative analysis of structurally similar compounds, researchers found that those with hydroxyl substitutions exhibited increased efficacy in binding assays targeting serotonin receptors. This suggests that tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate may also interact favorably with similar targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.